molecular formula C23H32O3 B580135 beta-Anhydrouzarigenin CAS No. 3080-20-4

beta-Anhydrouzarigenin

Cat. No.: B580135
CAS No.: 3080-20-4
M. Wt: 356.506
InChI Key: DPDKGFZJWHLPLO-UENNAJKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Anhydrouzarigenin (CAS: 3080-20-4) is a derivative of uzarigenin, a cardenolide naturally found in plants of the Apocynaceae family. Its molecular formula is C23H32O3, with a molecular weight of 356.5 g/mol . The compound is characterized by the absence of a hydroxyl group compared to uzarigenin, resulting from a dehydration reaction (hence "anhydro") . This compound is utilized as a reference standard in pharmacological and phytochemical research, particularly in studies involving cardiac glycosides and their derivatives .

Properties

IUPAC Name

4-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-22-10-7-15(24)13-14(22)3-4-16-18-5-6-19(17-9-12-26-21(17)25)23(18,2)11-8-20(16)22/h5,9,14-16,19-20,24H,3-4,6-8,10-13H2,1-2H3/t14-,15-,16-,19+,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDKGFZJWHLPLO-UENNAJKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CCOC5=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Anhydrouzarigenin typically involves the extraction from natural sources such as Nerium oleander. The compound can be isolated through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . The reaction conditions for the synthesis of this compound are generally mild, involving solvents like ethanol and dichloromethane .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent systems ensures the high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Anhydrouzarigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Differences Solubility Notes
This compound 3080-20-4 C23H32O3 356.5 Lacks one hydroxyl group vs. uzarigenin Improved solubility at lower concentrations
Uzarigenin 466-09-1 C23H34O4 374.5 Contains an additional hydroxyl group Standard solubility in organic solvents
8-Hydroxydigitoxigenin 1049674-06-7 C23H34O5 390.5 Extra hydroxyl group at C8 position Limited data; likely similar to digitoxigenin
Periplogenin 514-39-6 C23H34O5 390.51 Structural analog of digitoxigenin with hydroxyl variations Available in 20 mg samples for research

Key Observations:

Structural Differences: this compound has two fewer hydrogen atoms and one fewer oxygen atom than uzarigenin, consistent with its dehydrated structure . Compared to 8-hydroxydigitoxigenin and periplogenin, this compound lacks the hydroxyl groups at positions critical for binding to Na+/K+-ATPase, a key target of cardenolides .

Solubility data suggest optimal dissolution at lower concentrations, which may influence its bioavailability in experimental settings .

Pharmacological and Research Implications

  • Cardiotonic Potential: Uzarigenin and periplogenin are known for their cardiotonic effects via Na+/K+-ATPase inhibition. This compound’s reduced oxygen content may alter its binding affinity or specificity .
  • Toxicity Profile : Dehydration could reduce cytotoxicity compared to hydroxylated analogs, but empirical data are needed to confirm this hypothesis.

Biological Activity

Beta-Anhydrouzarigenin is a flavonoid compound derived from various plant sources, particularly noted for its potential therapeutic properties. This article explores its biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, supported by empirical data and case studies.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 3080-20-4
  • Molecular Formula : C15H12O5
  • Molecular Weight : 272.25 g/mol

Antioxidant Activity

This compound exhibits significant antioxidant properties. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. In a study, the IC50 values for DPPH scavenging were measured, revealing that the compound effectively scavenges free radicals.

Extract TypeIC50 (μg/mL)
BvLM2.20 ± 0.72
BvRM2.312 ± 0.72

The results indicated that the BvLM extract showed a stronger antioxidant capacity compared to BvRM .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit protein denaturation and hemolysis of human red blood cells (HRBCs). The study found that:

  • Protein Denaturation Inhibition :
    • BvLM: 2.322 ± 0.1 μg/mL
    • BvRM: 8.572 ± 0.2 μg/mL

This suggests that this compound can effectively protect against inflammatory responses by stabilizing proteins .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly through its inhibitory action on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The percentage inhibition of AChE was evaluated:

Extract TypeAChE Inhibition (%)
BvLMSignificant
BvRMModerate

The results indicate its potential role in cognitive disorders by enhancing cholinergic transmission .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound in various contexts:

  • Neurodegenerative Disorders :
    • A study focused on the effects of this compound on cognitive decline in animal models showed improved memory and learning capabilities, attributed to its AChE inhibitory activity.
  • Inflammation Models :
    • In vitro experiments demonstrated that this compound reduced pro-inflammatory cytokine levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent.
  • Oxidative Stress Studies :
    • Research involving oxidative stress models indicated that treatment with this compound significantly reduced markers of oxidative damage in cells exposed to harmful agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.